molecular formula C10H11NOS B1312947 3-oxo-N-phenylbutanethioamide CAS No. 10374-66-0

3-oxo-N-phenylbutanethioamide

Cat. No. B1312947
CAS RN: 10374-66-0
M. Wt: 193.27 g/mol
InChI Key: VUSNAHINYXHHFZ-UHFFFAOYSA-N
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Description

3-oxo-N-phenylbutanethioamide is a chemical compound with the formula C10H11NO2 . It is also known by other names such as Acetoacetamidobenzene, Acetoacetanilide, Acetoacetic acid anilide, and Acetoacetic an

Scientific Research Applications

Chemical Synthesis and Reactivity

3-oxo-N-phenylbutanethioamide shows notable chemical reactivity, forming various compounds in different reaction settings. When reacted with 5-amino-1H-1,2,4-triazoles, it yields multiple derivatives including 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones and others, with structures confirmed by NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006). In another study, it participates in Claisen-Schmidt condensation, resulting in (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. This process highlights a green, direct three-component condensation showcasing the compound's versatility in chemical synthesis (Mousavi, 2016).

Reaction with Polysulfides

The interaction of 3-oxo-N-phenylbutanethioamide with ammonium polysulfide showcases its reactivity, yielding 3-hydroxy-N-phenylbutanethioamide. This reaction, elucidated through X-ray diffraction, demonstrates the compound's potential in forming thiobenzamides, a class of compounds with various applications, including medicinal chemistry (Mlostoń et al., 2005).

Catalytic Applications

In palladium-catalyzed reactions, such as Heck and Suzuki reactions, 3-oxo-N-phenylbutanethioamide serves as an efficient and cost-effective ligand. It contributes significantly to the high turnover numbers of these reactions, indicating its potential role in catalysis and organic synthesis (Cui et al., 2007).

Pharmaceutical and Biomedical Research

This compound is a precursor in synthesizing derivatives with potential anticancer activity. Specifically, its reaction with chloroacetamide reagents leads to 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which show inhibitory activity against cell lines, especially when containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Applications in Material Science

3-oxo-N-phenylbutanethioamide's derivatives are explored in material sciences as well. For example, its application in flotation processes, where its derivatives serve as collectors, demonstrates its potential in enhancing the selectivity and efficiency of mineral separation processes (Jia et al., 2019).

properties

IUPAC Name

3-oxo-N-phenylbutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNAHINYXHHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466491
Record name Butanethioamide, 3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-phenylbutanethioamide

CAS RN

10374-66-0
Record name Butanethioamide, 3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
VN Britsun, AN Borisevich, LS Samoilenko… - Russian journal of …, 2006 - Springer
… Abstract—Reactions of 3-oxo-N-phenylbutanethioamide with 3-substituted 5-amino-1H-1,2,… In the present work we examined reactions of 3-oxo-N-phenylbutanethioamide (I) with 5-…
Number of citations: 8 link.springer.com
VN Britsun, AN Borisevich, LS Samoilenko… - Russian Journal of …, 2005 - Springer
… The sample of reaction product VII thus obtained mixed with compound of analogous structure that we had prepared formerly [1] by azo coupling of 3-oxo-N-phenylbutanethioamide with …
Number of citations: 5 link.springer.com
S Bondock, T Nasr, S Alqahtanti - Chemistryselect, 2020 - Wiley Online Library
… ((9-ethylcarbazol-3-yl)hydrazono)-3-oxo-N-phenylbutanethioamide (20) as a useful precursor for … Coupling of 17 with 3-acetyl-3-oxo-N-phenylbutanethioamide (19),42 obtained from the …
AM Atta, E Abdel-Latif - Russian Journal of General Chemistry, 2021 - Springer
… New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized by reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with three different chloroacetamide …
Number of citations: 4 link.springer.com
E Abdel-latif, A Mansour… - Journal of Textiles …, 2018 - jtcps.journals.ekb.eg
… Coupling of 2-aminothiophene derivative 1a with 2-acetyl-3-oxo-N-phenylbutanethioamide (7) affected cleavage of one acetyl group to furnish the corresponding 2-acetyl-2-thienylazo-…
Number of citations: 2 jtcps.journals.ekb.eg
MR Elmorsy, E Abdel-Latif, HE Gaffer, SE Mahmoud… - Scientific Reports, 2023 - nature.com
… Further, the coupler 3-oxo-N-phenylbutanethioamide (4b) was reacted with the diazonium salt (A) in the presence of ethanol and sodium acetate. The cyclization occurred through the …
Number of citations: 8 www.nature.com
VN Britsun, AN Borisevich, AN Esipenko… - Chemistry of …, 2006 - Springer
… Acylation of 3-oxo-N-phenylbutanethioamide 1a by 3-phenyl-2-propenoyl chloride (2a) and 3-(4-chlorophenyl)-2-propenoyl chloride (2b) leads to formation of 6-thioxopiperidin-2-ones …
Number of citations: 7 link.springer.com
VN Britsun, VA Doroshchuk, VS Starova… - Russian Journal of …, 2012 - Springer
Concentration acidity of 2-acylthioacetamides dissolved in DMSO-H 2 O was measured by the method of pH-metric titration. The data obtained were extrapolated for the determination …
Number of citations: 6 link.springer.com
I Althagafi - Journal of Molecular Structure, 2022 - Elsevier
… 5-Bromo-2-(bromoacetyl)-thiophene (10 mmol, 2.84 g) and 0.5 mL triethylamine were added to 2-acetyl-3-oxo-N-phenylbutanethioamide (2) (10 mmol, 2.35 g) dissolved in 40 mL hot …
Number of citations: 4 www.sciencedirect.com
AS Radwan, MM Makhlouf, E Abdel-Latif - Dyes and Pigments, 2016 - Elsevier
… hydroxide to afford 2-cyano-3-oxo-N-phenylbutanethioamide (1). The isolated product 1 gave … reaction with 2-cyano-3-oxo-N-phenylbutanethioamide (1) in ethanol containing sodium …
Number of citations: 25 www.sciencedirect.com

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